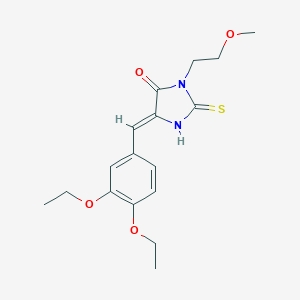
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as ETI-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. This inhibition may contribute to the anti-cancer effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone.
Biochemical and Physiological Effects
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including neuroprotective, anti-cancer, and immunomodulatory effects. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to protect neurons from oxidative stress and has been shown to improve cognitive function in animal models of Alzheimer's disease. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has been shown to reduce inflammation in animal models of autoimmune diseases.
実験室実験の利点と制限
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in high purity, which is essential for its use in scientific research. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. However, there are also some limitations to the use of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for cancer. Further research is also needed to determine the safety and efficacy of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in humans, as well as its potential for use in other fields of medicine such as immunology. Overall, the promising results of preclinical studies on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone suggest that it is a compound with great potential for further research and development.
合成法
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone can be synthesized using a multistep process that involves the condensation of 3,4-diethoxybenzaldehyde with 2-methoxyethylamine, followed by the addition of a thioamide and an imidazole ring. This synthesis method has been optimized to yield high purity 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, which is essential for its use in scientific research.
科学的研究の応用
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapeutic agent. In immunology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has shown promise in the treatment of autoimmune diseases.
特性
製品名 |
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C17H22N2O4S |
分子量 |
350.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-14-7-6-12(11-15(14)23-5-2)10-13-16(20)19(8-9-21-3)17(24)18-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,24)/b13-10- |
InChIキー |
XSXAWLDGVFQXGU-RAXLEYEMSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CCOC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305569.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B305570.png)
![Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305572.png)
![N-(2-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305573.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305574.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)